An In-depth Technical Guide to Methyl(oxolan-2-ylmethyl)amine (CAS Number 2439-57-8)
An In-depth Technical Guide to Methyl(oxolan-2-ylmethyl)amine (CAS Number 2439-57-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl(oxolan-2-ylmethyl)amine, also known as N-methyltetrahydrofurfurylamine, is a versatile heterocyclic amine that serves as a valuable building block in organic synthesis. Its unique structural features, combining a tetrahydrofuran ring with a secondary amine, make it a key intermediate in the development of novel compounds, particularly within the pharmaceutical and material science sectors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.
Chemical and Physical Properties
Methyl(oxolan-2-ylmethyl)amine is a liquid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 2439-57-8 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 154.9 °C at 760 mmHg | LookChem |
Synthesis and Experimental Protocols
While specific, detailed industrial synthesis protocols for Methyl(oxolan-2-ylmethyl)amine are often proprietary, a common laboratory-scale synthesis involves the reductive amination of tetrahydrofurfural with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine product.
General Experimental Protocol: Reductive Amination
Materials:
-
Tetrahydrofurfural
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Glacial acetic acid (optional, as a catalyst)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve tetrahydrofurfural in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of methylamine to the flask. If using a salt form of methylamine, a base may be required to liberate the free amine.
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitoring by TLC or GC-MS is recommended).
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield pure Methyl(oxolan-2-ylmethyl)amine.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of Methyl(oxolan-2-ylmethyl)amine.
Spectroscopic Data
Expected Spectroscopic Features:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons, the methylene protons adjacent to the nitrogen, the methine proton of the tetrahydrofuran ring, and the methylene protons of the tetrahydrofuran ring. |
| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon adjacent to the nitrogen, and the carbons of the tetrahydrofuran ring. |
| Mass Spec. | The molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of alkyl and amine fragments. |
| IR Spec. | N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl groups, and C-O-C stretching for the ether linkage in the tetrahydrofuran ring. |
Applications in Drug Discovery and Development
Methyl(oxolan-2-ylmethyl)amine is a key building block in the synthesis of various pharmaceutical compounds. The tetrahydrofuran moiety can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability, while the secondary amine provides a reactive handle for further chemical modifications.
While specific drug candidates synthesized from this compound are often proprietary, its structural motif is found in molecules targeting a range of biological pathways. For instance, derivatives of this amine could be explored for their potential to interact with G-protein coupled receptors (GPCRs) or ion channels, which are important targets in the central nervous system (CNS) and cardiovascular disease.
Hypothetical Signaling Pathway Involvement:
The following diagram illustrates a hypothetical scenario where a drug molecule derived from Methyl(oxolan-2-ylmethyl)amine acts as an antagonist to a G-protein coupled receptor (GPCR), a common mechanism of action for many drugs.
Caption: Hypothetical antagonism of a GPCR signaling pathway.
Conclusion
Methyl(oxolan-2-ylmethyl)amine is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the reactive handles it possesses make it an attractive starting material for the creation of diverse molecular libraries. Further exploration of its derivatives is likely to yield novel compounds with interesting biological activities, contributing to the development of new therapeutic agents. Researchers and drug development professionals are encouraged to consider the utility of this building block in their synthetic strategies.

